苯-1,3-D2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

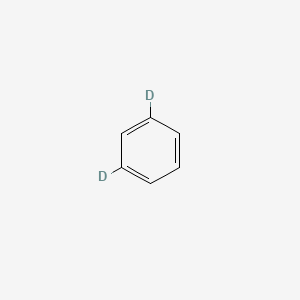

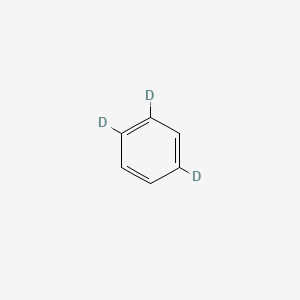

Benzene-1,3-D2 is a compound with the molecular formula C6H6 . It is also known by other names such as 1,3-Dideuteriobenzene .

Molecular Structure Analysis

The molecular structure of Benzene-1,3-D2 consists of a six-membered ring with alternating single and double bonds . The molecular weight is 80.12 g/mol .Chemical Reactions Analysis

Benzene and its derivatives, including Benzene-1,3-D2, undergo various chemical reactions. These include electrophilic substitution reactions such as nitration, sulphonation, and halogenation .Physical and Chemical Properties Analysis

Benzene-1,3-D2 shares many physical and chemical properties with benzene. Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .科学研究应用

旋转光谱分析:Oldani 等人 (1988) 研究了 1,2-和 1,3-苯-d2 的纯旋转光谱,提供了对它们的分子结构和转动惯量的见解,这对于理解不同环境中的分子行为至关重要 (Oldani 等人,1988)。

拥挤芳烃中堆积的研究:Bushey 等人 (2001) 探讨了取代基如何影响 1,3,5-三酰胺的构象以进行分子间氢键合,阐明了苯衍生物的结构和物理性质 (Bushey 等人,2001)。

重金属去除:Zaman 等人 (2007) 发现苯-1,3-二氨基乙硫醇 (BDETH2) 可有效去除水中的软重金属,如镉、汞和铅。这表明在水处理中具有潜在的环境应用 (Zaman 等人,2007)。

与钯 (II) 和铂 (II) 的金属化:Cárdenas 等人 (1999) 讨论了 1,3-二 (2-吡啶基) 苯与 Pd(II) 和 Pt(II) 的区域选择性邻金属化,揭示了金属配体相互作用的重要方面 (Cárdenas 和 Echavarren,1999)。

金属配合物中的发光性质:Williams (2009) 综述了 1,3-二 (2-吡啶基) 苯的配位化学,强调了其在制造发光金属配合物中的作用,这与有机电子和 OLED 技术领域相关 (Williams,2009)。

离子液体-苯混合物:Deetlefs 等人 (2005) 研究了六氟磷酸 1,3-二甲基咪唑鎓与苯的混合物的结构,提供了对离子液体结构及其与苯相互作用的见解,这与化学处理和材料科学相关 (Deetlefs 等人,2005)。

杂化有机/无机苯合成:Marwitz 等人 (2009) 合成了 1,2-二氢-1,2-氮杂硼烯(一种杂化有机/无机苯衍生物)并对其进行了表征,这对于理解芳香性及其在材料科学中的应用非常重要 (Marwitz 等人,2009)。

苯衍生物的表征:骆忠宽 (2009) 在微波辐射下合成了 1,3-二 (2'-苯并咪唑) 苯,优化了制备工艺。这类研究在有机化学中对于开发新化合物和改进合成方法至关重要 (骆忠宽,2009)。

超分子化学应用:Cantekin 等人 (2012) 综述了苯-1,3,5-三羧酰胺在纳米技术、聚合物加工和生物医学应用等各个领域的应用,突出了苯衍生物在超分子化学中的多功能性 (Cantekin 等人,2012)。

安全和危害

作用机制

Target of Action

Benzene-1,3-D2, like other benzene derivatives, primarily targets the cytochrome P450 enzymes , specifically CYP2E1 . These enzymes play a crucial role in the metabolism of various substances within the body, including the breakdown of toxins .

Mode of Action

The interaction of Benzene-1,3-D2 with its targets involves a process known as catalytic hydrogenation . This process involves the addition of hydrogen to the benzene ring, facilitated by a catalyst . The result is a change in the structure of the benzene molecule, which can lead to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by Benzene-1,3-D2 is the dopaminergic pathway . This pathway plays a crucial role in various functions such as motor control, executive functions, motivation, reinforcement, reward, sleep, feeding, attention, and cognitive functions .

Pharmacokinetics

The pharmacokinetics of Benzene-1,3-D2 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed throughout the body, where it interacts with its target enzymes . It is then metabolized, primarily by the cytochrome P450 enzymes, into various metabolites . These metabolites are then excreted from the body .

Result of Action

The result of Benzene-1,3-D2’s action involves changes at both the molecular and cellular levels. At the molecular level, the interaction of Benzene-1,3-D2 with its targets leads to changes in the structure of the benzene molecule . At the cellular level, these changes can lead to alterations in the function of the target enzymes, potentially affecting various cellular processes .

Action Environment

The action of Benzene-1,3-D2 can be influenced by various environmental factors. For instance, exposure to benzene has been found to be widespread, through the air, in consumer products, and in industry . Furthermore, the concentration of benzene in the environment can influence its action, efficacy, and stability . For example, the number of U.S. oil refineries exceeding the U.S. Environmental Protection Agency’s action level for benzene in 2023 was cut in half compared to 2020 .

属性

IUPAC Name |

1,3-dideuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-DRSKVUCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC=C1)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does deuterium substitution affect the ESR spectrum of the benzene anion?

A1: Replacing hydrogen with deuterium in a benzene anion removes the degeneracy observed in the ESR spectrum of the unsubstituted benzene anion. [] This effect is observed in Benzene-1,3-D2, where the presence of deuterium atoms at positions 1 and 3 disrupts the symmetry of the molecule. This lifting of degeneracy provides valuable information about the electronic structure and spin density distribution within the radical anion. []

Q2: What is the significance of studying the temperature dependence of the ESR spectrum in deuterated benzene anions?

A2: Observing how the hyperfine splitting patterns in the ESR spectra of deuterated benzene anions, like Benzene-1,3-D2, change with temperature offers insights into the dynamic behavior of these radical species. The research found that the temperature dependence of hyperfine splittings in Benzene-1,3-D2 differs from that of the unsubstituted benzene anion. [] This difference highlights the influence of deuterium substitution on the vibrational modes and overall dynamics of the radical, ultimately affecting its ESR spectrum.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide](/img/structure/B577128.png)

![(E)-6-methoxy-3-methyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B577135.png)

![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)